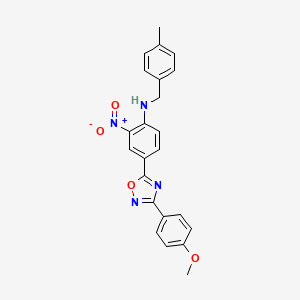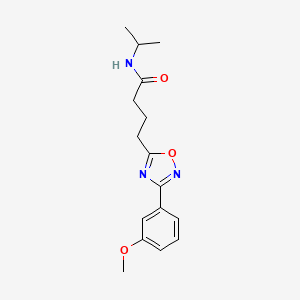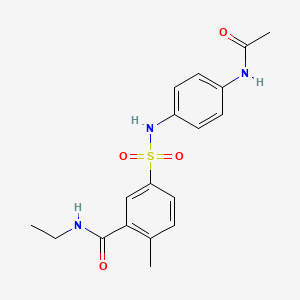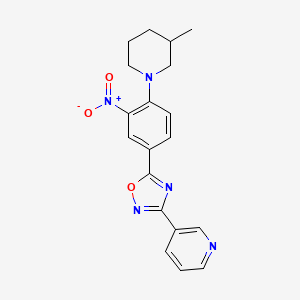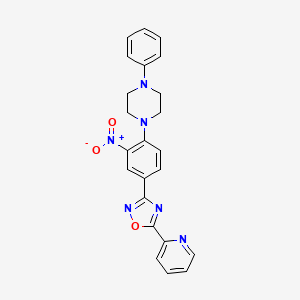
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CQMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CQMS belongs to the class of sulfonamide compounds, which have been widely used in medicine for their antibacterial, antifungal, and diuretic properties.
作用機序
Target of Action
They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a broad impact on various biochemical pathways due to their diverse biological activities .
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research. However, one of the limitations of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its potential toxicity, which may limit its use in vivo. Further studies are needed to investigate the safety and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in animal models and eventually in clinical trials.
将来の方向性
There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. Another area of research is the investigation of the synergistic effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is a promising compound with potent antitumor activity and potential therapeutic applications in cancer treatment. Its mechanism of action and biochemical and physiological effects on cancer cells make it a promising candidate for further research. However, more studies are needed to investigate its safety and efficacy in animal models and eventually in clinical trials.
合成法
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-3-aminomethylquinoline with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been optimized to increase the yield and purity of the compound, making it a viable option for further research.
科学的研究の応用
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
特性
IUPAC Name |
4-chloro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(24(22,23)15-8-6-14(18)7-9-15)11-13-10-12-4-2-3-5-16(12)19-17(13)21/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFPGHFRAXNEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)

